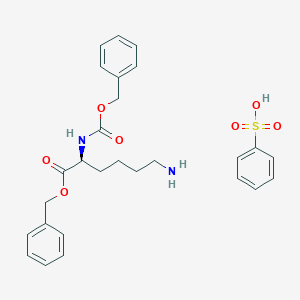

Z-Lys-obzl benzènesulfonate

Vue d'ensemble

Description

Le Z-Lys-OBzl (benzènesulfonate) est un réactif d'analyse biochimique principalement utilisé dans la recherche sur les protéines succinylées . Il s'agit d'un dérivé de la lysine, un acide aminé essentiel, et est souvent utilisé comme élément de base dans la synthèse de dérivés peptidiques et d'autres molécules complexes .

Applications De Recherche Scientifique

Z-Lys-OBzl (benzenesulfonate) is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of peptide derivatives and other complex molecules.

Biology: In studies related to protein modification and enzyme activity.

Medicine: Research on the role of succinylated proteins in various diseases.

Industry: Used in the production of specialized biochemical reagents.

Mécanisme D'action

Target of Action

Z-Lys-obzl benzenesulfonate is primarily used as a biochemical assay reagent in research about succinylated proteins . Succinylated proteins are the primary targets of this compound. These proteins play a crucial role in various biological processes, including cellular metabolism and signaling.

Mode of Action

This interaction could lead to changes in the protein’s structure, stability, or interactions with other molecules .

Biochemical Pathways

Z-Lys-obzl benzenesulfonate is involved in the study of biochemical pathways related to protein succinylation. Protein succinylation is a post-translational modification that can regulate various cellular processes, including energy metabolism and gene expression .

Pharmacokinetics

As a biochemical assay reagent, its bioavailability and pharmacokinetic profile would be crucial for its effectiveness in research applications .

Result of Action

The molecular and cellular effects of Z-Lys-obzl benzenesulfonate’s action would depend on the specific context of its use. In general, its interaction with succinylated proteins could influence the proteins’ functions and potentially affect the cellular processes they are involved in .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Z-Lys-OBzl (benzènesulfonate) implique la protection du groupe amino de la lysine avec un groupe benzyloxycarbonyle (Z) et l'estérification du groupe carboxyle avec de l'alcool benzylique. La réaction se déroule généralement dans des conditions douces en utilisant une base appropriée et un solvant organique .

Méthodes de production industrielle

Les méthodes de production industrielle du Z-Lys-OBzl (benzènesulfonate) sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour tenir compte de quantités plus importantes. Le procédé implique les mêmes étapes de protection et d'estérification, avec un contrôle minutieux des conditions réactionnelles afin de garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le Z-Lys-OBzl (benzènesulfonate) subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Les liaisons ester et amide peuvent être hydrolysées en milieu acide ou basique.

Substitution : Le groupe benzyloxycarbonyle peut être éliminé par hydrogénolyse, généralement en utilisant du palladium sur carbone comme catalyseur.

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques, telles que l'acide chlorhydrique ou l'hydroxyde de sodium.

Hydrogénolyse : Palladium sur carbone en présence de gaz hydrogène.

Principaux produits formés

Hydrolyse : Lysine et alcool benzylique.

Hydrogénolyse : Lysine et dioxyde de carbone.

Applications de la recherche scientifique

Le Z-Lys-OBzl (benzènesulfonate) est largement utilisé dans la recherche scientifique, notamment :

Chimie : Comme élément de base dans la synthèse de dérivés peptidiques et d'autres molécules complexes.

Biologie : Dans les études liées à la modification des protéines et à l'activité enzymatique.

Médecine : Recherche sur le rôle des protéines succinylées dans diverses maladies.

Industrie : Utilisé dans la production de réactifs biochimiques spécialisés.

Mécanisme d'action

Le mécanisme d'action du Z-Lys-OBzl (benzènesulfonate) implique son rôle de dérivé de lysine protégé. Le groupe benzyloxycarbonyle protège le groupe amino de la lysine, permettant des réactions sélectives sur d'autres groupes fonctionnels. Cette protection est cruciale dans la synthèse peptidique, où des réactions de déprotection et de couplage sélectives sont nécessaires .

Comparaison Avec Des Composés Similaires

Composés similaires

- Sel de benzènesulfonate de l'ester benzylique de Nα-Z-L-lysine

- Nα-Z-L-lysine

- Ester benzylique de Nα-Z-L-lysine

Unicité

Le Z-Lys-OBzl (benzènesulfonate) est unique en raison de ses groupes de protection spécifiques, qui assurent la stabilité et la sélectivité dans diverses réactions chimiques. Cela le rend particulièrement précieux dans la synthèse peptidique et les études de modification des protéines .

Activité Biologique

Z-Lys-OBzl benzenesulfonate, also known as N2-[(phenylmethoxy)carbonyl]-L-lysine monobenzenesulfonate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Z-Lys-OBzl, including its synthesis, mechanism of action, and relevant case studies.

Z-Lys-OBzl is a derivative of the amino acid lysine, modified with a benzyl ester group and a benzenesulfonate moiety. The synthesis typically involves the protection of the amino group followed by esterification. For instance, the synthesis can be achieved through the following steps:

- Protection of Lysine : The amino group of lysine is protected using Z (benzyloxycarbonyl) to form Z-Lys.

- Esterification : The protected lysine is then reacted with benzenesulfonic acid to yield Z-Lys-OBzl.

This compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, confirming the presence of functional groups associated with its structure .

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of Z-Lys-OBzl through various in vitro assays. For example, research has shown that compounds similar to Z-Lys-OBzl exhibit significant antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds can range significantly based on structural modifications .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 3b | MDA-MB-231 | 18.24 |

| Compound 3f | HeLa | 25.00 |

| Z-Lys-OBzl | MCF-7 | Not specified |

2.2 Antimicrobial Activity

Z-Lys-OBzl has also been evaluated for its antimicrobial properties. In studies comparing its activity against Gram-positive and Gram-negative bacteria, it was found to possess moderate antibacterial effects. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

The mechanism by which Z-Lys-OBzl exerts its biological effects involves interaction with specific cellular targets. For instance, molecular docking studies suggest that it may inhibit certain enzymes critical for cell proliferation and survival in cancer cells by binding to active sites and blocking substrate access . Additionally, its structural features allow it to interact with bacterial cell walls, contributing to its antimicrobial effects.

4.1 In Vitro Studies

In a series of in vitro experiments, Z-Lys-OBzl was tested against various cancer cell lines alongside other synthesized derivatives. The results indicated that modifications to the benzyl group significantly influenced the anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

4.2 Clinical Implications

While Z-Lys-OBzl is primarily used for research purposes and not yet approved for therapeutic use in humans, its promising results in preclinical studies highlight its potential as a lead compound for further development in anticancer and antimicrobial therapies .

Propriétés

IUPAC Name |

benzenesulfonic acid;benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQPTGXDPNAHSO-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68973-36-4 | |

| Record name | L-Lysine, N2-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68973-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.